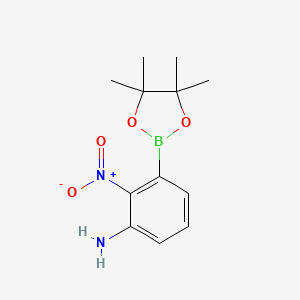

2-Nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Description

2-Nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a boronic ester-functionalized aniline derivative featuring a nitro group at the 2-position and a pinacol-protected boronate group at the 3-position of the aromatic ring. This compound is of interest in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the boronate moiety and in materials science for its electron-deficient aromatic system. The nitro group introduces strong electron-withdrawing effects, which influence reactivity and electronic properties .

Properties

Molecular Formula |

C12H17BN2O4 |

|---|---|

Molecular Weight |

264.09 g/mol |

IUPAC Name |

2-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |

InChI |

InChI=1S/C12H17BN2O4/c1-11(2)12(3,4)19-13(18-11)8-6-5-7-9(14)10(8)15(16)17/h5-7H,14H2,1-4H3 |

InChI Key |

PVNVIEYNXSXXKG-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)N)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves the borylation of a nitroaniline precursor. One common method is the Miyaura borylation reaction, which uses a palladium catalyst to facilitate the coupling of a boronic acid or ester with an aryl halide. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or dimethylformamide (DMF) under an inert atmosphere .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-Nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Aryl halides, palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., toluene, DMF).

Major Products

Reduction: 2-Amino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline.

Substitution: Biaryl compounds with various functional groups depending on the aryl halide used.

Scientific Research Applications

2-Nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has several applications in scientific research:

Industry: Utilized in the synthesis of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action for 2-Nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline largely depends on the specific application. In Suzuki-Miyaura coupling reactions, the boronic ester group reacts with an aryl halide in the presence of a palladium catalyst to form a biaryl compound. This process involves the formation of a palladium complex, transmetalation, and reductive elimination steps .

Comparison with Similar Compounds

Positional Isomers and Substituent Effects

Key Observations :

- Electronic Effects : The nitro group in the target compound creates a highly electron-deficient ring, reducing its reactivity in Suzuki-Miyaura reactions compared to electron-rich analogues like 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline .

- Steric Considerations : Meta-substituted boronic esters (e.g., 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline) exhibit steric hindrance, which can slow coupling kinetics .

- Functional Group Compatibility : Compounds with protected amines (e.g., tert-butyl carbamate in tert-butyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate) enable selective deprotection for downstream modifications .

Physical and Spectroscopic Data

- Crystallography : 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline crystallizes in the orthorhombic system (space group Pna2₁), with bond lengths consistent with boronate-amine interactions .

- NMR Signatures: N,N-Dimethyl-4-boronate-aniline shows distinct ¹H NMR signals at δ 7.65 (d, J = 8.4 Hz, 2H) and δ 2.98 (s, 6H) for the dimethylamino group .

- MS Data : Exact mass matches (e.g., [M+H]⁺ for N,N-dimethyl-4-boronate-aniline: calc. 249.12, found 249.12 ).

Biological Activity

2-Nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a compound of interest due to its potential applications in medicinal chemistry and material science. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : 2-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

- Molecular Formula : C12H17BN2O4

- Molecular Weight : 264.09 g/mol

- CAS Number : 833486-94-5

- Melting Point : 171°C

Biological Activity Overview

The biological activity of 2-Nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has been explored primarily in the context of its interaction with various biological targets. The presence of the nitro group and boron moiety suggests potential activity in enzymatic inhibition and as a therapeutic agent.

- Enzyme Inhibition : Preliminary studies suggest that the compound may act as an inhibitor for certain enzymes involved in metabolic pathways. The boron atom's unique properties can facilitate interactions with nucleophilic sites on enzymes.

- Antiparasitic Activity : Similar compounds have demonstrated effectiveness against parasites by disrupting metabolic processes. Research indicates that structural modifications can enhance antiparasitic properties while maintaining metabolic stability .

Study 1: Antiparasitic Activity Evaluation

A study evaluated the antiparasitic activity of related compounds incorporating the boron moiety. The findings indicated that modifications to the dioxaborolane structure could enhance efficacy against Plasmodium falciparum (the malaria-causing parasite). The most effective derivatives exhibited EC50 values in the low nanomolar range (0.010 μM), suggesting that similar activity could be expected from 2-Nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline .

Study 2: Metabolic Stability Assessment

Research into the metabolic stability of boron-containing compounds revealed that lipophilicity plays a crucial role in determining both solubility and metabolic degradation rates. Compounds with balanced lipophilicity showed improved stability in human liver microsomes and rat hepatocytes. This suggests that careful tuning of molecular properties could optimize 2-Nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline for therapeutic use .

Data Table: Comparison of Biological Activities

| Compound Name | EC50 (μM) | Metabolic Stability (CL int μL/min/mg) | Notes |

|---|---|---|---|

| 2-Nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | TBD | TBD | Potential antiparasitic activity |

| Related Compound A | 0.010 | 27 | High efficacy against P. falciparum |

| Related Compound B | 0.177 | 42 | Moderate activity; lower stability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.